molecular formula C7H6F2S B143931 2,4-Difluorothioanisole CAS No. 130922-40-6

2,4-Difluorothioanisole

Cat. No.: B143931
CAS No.: 130922-40-6
M. Wt: 160.19 g/mol
InChI Key: JJNSBHOSUJNKBJ-UHFFFAOYSA-N
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Scientific Research Applications

2,4-Difluorothioanisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 2,4-Difluorothioanisole is not available in the search results, it is generally recommended to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorothioanisole can be synthesized from resorcinol and hydrogen peroxide in the presence of benzyl alcohol as a catalyst. The reaction mixture is heated to about 150°C for approximately 12 hours . This method involves the regioselective introduction of fluorine atoms into the aromatic ring, followed by the formation of the thioether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale organic reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorothioanisole undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,4-Difluorothioanisole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

    2,4-Difluoroanisole: Similar structure but lacks the thioether group.

    2,4-Difluorophenol: Contains hydroxyl group instead of thioether.

    2,4-Difluorobenzene: Simplest structure with only fluorine substituents.

Uniqueness: 2,4-Difluorothioanisole is unique due to the presence of both fluorine atoms and a thioether group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,4-difluoro-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNSBHOSUJNKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374296
Record name 2,4-Difluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130922-40-6
Record name 2,4-Difluoro-1-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130922-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130922-40-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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